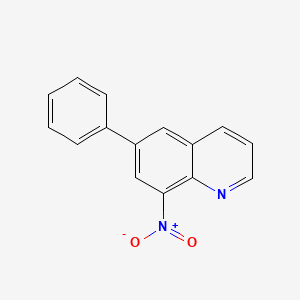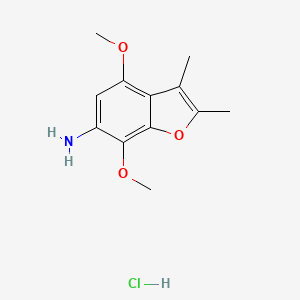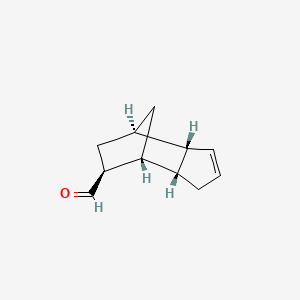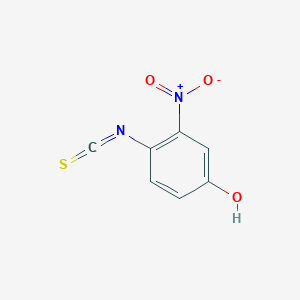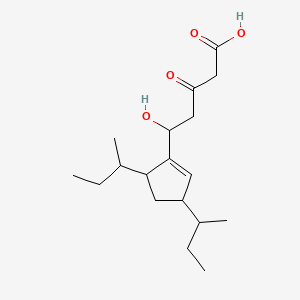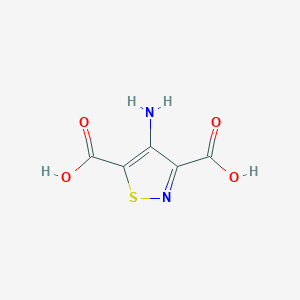![molecular formula C9H21N3O B13767576 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL CAS No. 54736-47-9](/img/structure/B13767576.png)
1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL is a chemical compound with the molecular formula C9H21N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL typically involves the reaction of piperazine with an appropriate alkylating agent. One common method involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the additional alkyl group.
1-(2-Aminoethyl)piperazine: Contains an amino group instead of a hydroxyl group.
1-(2-Chloroethyl)piperazine: Contains a chloro group instead of a hydroxyl group.
Uniqueness
1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity.
Propiedades
| 54736-47-9 | |
Fórmula molecular |
C9H21N3O |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-(2-piperazin-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C9H21N3O/c1-9(13)8-11-4-7-12-5-2-10-3-6-12/h9-11,13H,2-8H2,1H3 |
Clave InChI |
IFJMAOCMMIEGBE-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCN1CCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


